Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate
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Description
This compound is a derivative of ethyl 2-cyclopropanecarbonyl-4-oxopentanoate . It has a cyclopropane ring attached to a carbonyl group, which is further attached to a tetrahydroisoquinoline ring via an amide linkage . The tetrahydroisoquinoline ring is a common structure found in many biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Similar compounds, such as ethyl 2-cyclopropanecarbonyl-4-oxopentanoate, are liquids at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Research has highlighted the synthesis of novel compounds through reactions involving structurally similar intermediates. For instance, Li et al. (2020) disclosed an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from related reactants, showcasing the potential for creating poly-functionalized quinolines used in various synthetic applications (Yang Li et al., 2020). Similarly, research on the synthesis, DFT calculations, and analysis of novel heteroannulated chromone derivatives has provided valuable insights into the electronic structure and nonlinear optical (NLO) properties of these compounds, suggesting applications in materials science and photonics (S. A. Halim & M. Ibrahim, 2017).
Catalytic Applications
The catalytic properties of complexes derived from cyclic and acyclic amino acids, as reported by Lakk-Bogáth et al. (2015), reveal the efficiency of certain iron(III) complexes in oxidative reactions. This underscores the role of metal complexes in facilitating chemical transformations, which can be critical in the synthesis of environmentally friendly chemicals and pharmaceuticals (Dóra Lakk-Bogáth et al., 2015).
Pharmaceutical Synthesis
The development of antimicrobial agents through the synthesis of new quinazoline compounds, as explored by Desai et al. (2007), illustrates the potential of complex organic molecules in addressing global health challenges by targeting resistant bacterial and fungal strains (N. Desai et al., 2007). This research avenue is crucial for the ongoing development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-18(23)8-7-17(22)20-16-6-5-13-9-10-21(12-15(13)11-16)19(24)14-3-4-14/h5-6,11,14H,2-4,7-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYNCSMMIGEAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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